molecular formula C18H20N6O B6453106 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549038-82-4

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6453106
CAS RN: 2549038-82-4
M. Wt: 336.4 g/mol
InChI Key: DXBXEUPJOQIMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine (MPPP) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the pyrimidine family, which is a class of molecules that includes nucleic acids, as well as other natural and synthetic compounds. MPPP has been studied for its potential use in biochemistry, pharmacology, and other areas of scientific research.

Scientific Research Applications

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used in scientific research for a variety of purposes. It has been studied for its potential use in biochemistry, pharmacology, and other areas of scientific research. In particular, it has been studied for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and thymidylate synthase. It has also been studied for its potential use as an inhibitor of certain cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its ease of synthesis and its potential for use as an inhibitor of certain enzymes and cancer cell growth. The limitations of using this compound in laboratory experiments include the lack of understanding of its exact mechanism of action and its potential for toxicity.

Future Directions

Future research with 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine should focus on further understanding its mechanism of action and its potential for toxicity. Additionally, research should focus on its potential use as an inhibitor of certain enzymes and cancer cell growth. Additionally, further research should focus on its potential use in other areas of scientific research, such as biochemistry, pharmacology, and other areas of scientific research.

Synthesis Methods

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is synthesized from the reaction of 4-aminopiperidine and 6-chloropyrimidine. The reaction is typically carried out in aqueous solution at a temperature of about 80°C. The reaction is catalyzed by a base, such as potassium hydroxide or sodium hydroxide, and the resulting product is a white crystalline solid. The reaction is usually complete within several hours.

properties

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-25-16-5-2-4-15(12-16)22-8-10-23(11-9-22)17-13-18(20-14-19-17)24-7-3-6-21-24/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBXEUPJOQIMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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